molecular formula C17H21NO4 B5572074 (3S*,4R*)-1-(cyclobutylcarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-(cyclobutylcarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B5572074
M. Wt: 303.35 g/mol
InChI Key: GUHUJAGYWVUCNS-LSDHHAIUSA-N
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Description

This compound belongs to a class of organic compounds known as pyrrolidine derivatives, characterized by a 5-membered saturated heterocycle containing one nitrogen atom. Its structure is further modified by substituents, including a cyclobutylcarbonyl group and a 3-methoxyphenyl group, which contribute to its unique chemical and physical properties. The interest in such compounds arises from their potential biological activities and applications in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves cyclisation reactions, acylation, and the use of Lewis acids or other catalysts to facilitate the formation of the desired structure. For instance, Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones as a method to synthesize 3-acyltetramic acids, which could potentially be adapted for the synthesis of complex pyrrolidine derivatives like the one (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using X-ray crystallography, as demonstrated by Moustafa and Girgis (2007), who determined the structure of related compounds from three-dimensional X-ray data (Moustafa & Girgis, 2007). This technique allows for the precise determination of bond lengths, angles, and the overall conformation of the molecule.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acylation, nucleophilic substitution, and cyclisation. For example, Zhou et al. (2021) reported on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlighting the reactivity of the pyrrolidine ring in nucleophilic substitution reactions (Zhou et al., 2021).

Scientific Research Applications

Electrochemical Behavior in Protic Medium

Research on the electrochemical behavior of unsymmetrical dihydropyridines, which share some structural similarities with the compound , shows that in acidic media, a 4-electron reduction leads to cyclization reactions forming cyclic compounds. In basic media, similar reductions lead to cyclic hydroxamic acids. Such studies help understand the electrochemical properties and potential synthetic routes for related compounds (David et al., 1995).

Microwave-Assisted Synthesis

The microwave-assisted Paal–Knorr reaction provides a versatile synthesis method for heterocycles like furans, pyrroles, and thiophenes from β-keto esters. This method, applicable to related compounds, offers a high-efficiency route to various heterocyclic structures, which are crucial in drug discovery and materials science (Minetto et al., 2005).

Stereoselectivity in Calcium Antagonists

The synthesis and evaluation of enantiomers of calcium antagonists provide insights into the stereoselective interactions of such compounds, which could be relevant for designing and synthesizing enantiomerically pure derivatives of the compound for potential therapeutic applications (Tamazawa et al., 1986).

Organometallic Complexes as Anticancer Agents

The synthesis of organometallic complexes featuring heterocyclic ligands demonstrates the potential of such compounds in medicinal chemistry, particularly as anticancer agents. This suggests possible research applications of the compound in developing new therapeutic agents (Stepanenko et al., 2011).

properties

IUPAC Name

(3S,4R)-1-(cyclobutanecarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-22-13-7-3-6-12(8-13)14-9-18(10-15(14)17(20)21)16(19)11-4-2-5-11/h3,6-8,11,14-15H,2,4-5,9-10H2,1H3,(H,20,21)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHUJAGYWVUCNS-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-(cyclobutylcarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

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